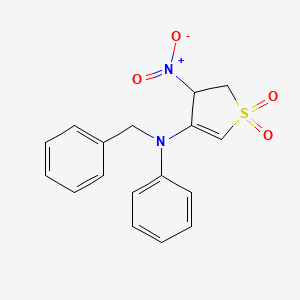
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine, also known as CPDN, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CPDN is a member of the benzodioxine family and has a unique molecular structure that makes it an interesting subject for research. In
Wirkmechanismus
The mechanism of action of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells and inducing apoptosis. 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In addition, 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is its potential as a therapeutic agent for various diseases. 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is its complex synthesis method, which makes it difficult to produce in large quantities. In addition, more research is needed to fully understand the mechanism of action of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine and its potential side effects.
Zukünftige Richtungen
There are several future directions for research on 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine. One area of research is the development of more efficient synthesis methods for 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine. Another area of research is the investigation of the potential side effects of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine and its safety profile. In addition, more research is needed to fully understand the mechanism of action of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine and its potential applications in medicine. Finally, more research is needed to explore the potential use of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine in other fields, such as agriculture and environmental science.
Conclusion
In conclusion, 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anticancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, more research is needed to fully understand the mechanism of action of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine and its potential side effects.
Synthesemethoden
The synthesis of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is a complex process that involves several steps. The first step is the synthesis of 2,3-dihydro-1,4-benzodioxine, which is obtained by the reaction of catechol and paraformaldehyde. The second step involves the nitration of 2,3-dihydro-1,4-benzodioxine using a mixture of nitric acid and sulfuric acid. The final product, 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine, is obtained by the cyclization of the nitro-substituted intermediate.
Wissenschaftliche Forschungsanwendungen
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been extensively studied for its potential applications in various fields. One of the most promising applications of 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine is in the field of medicine. 7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Eigenschaften
IUPAC Name |
7-cyclopropyl-5,6-dinitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O6/c14-12(15)9-7(6-1-2-6)5-8-11(10(9)13(16)17)19-4-3-18-8/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMUHKPNBGFOCDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C(=C2[N+](=O)[O-])[N+](=O)[O-])OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dinitro-7-cyclopropyl-1,4-benzodioxane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)
![ethyl oxo{[2-(phenylthio)phenyl]amino}acetate](/img/structure/B5157121.png)
![2-cyano-3-[4-methoxy-3-(4-thiomorpholinylmethyl)phenyl]-N-(2-pyridinylmethyl)acrylamide](/img/structure/B5157127.png)
![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)

methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,3,5-trimethylbenzene](/img/structure/B5157177.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)